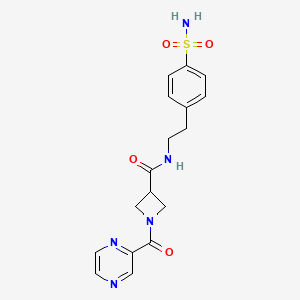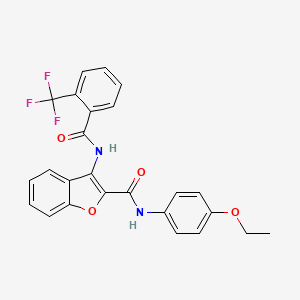
3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
The chemical compound , though not directly mentioned, shares a structural relationship with various synthesized heterocyclic compounds that have been the subject of significant scientific research due to their potential pharmacological activities. For instance, research on the synthesis of novel quinazolinone derivatives, including those with substituted quinoxalindione, has shown that these compounds possess cytotoxic activity against various cancer cell lines. In one study, almost all newly synthesized compounds exhibited cytotoxic activity, highlighting the potential of these molecules in cancer research (Poorirani et al., 2018).
Herbicidal Applications
Research has also explored the herbicidal potential of related compounds. Novel pyrazole-quinazoline-2,4-dione hybrids, designed through a ring-expansion strategy, have shown excellent potency as inhibitors against a specific enzyme target in herbicide discovery, offering a new avenue for controlling resistant weeds (He et al., 2020). Another study synthesized triketone-containing quinazoline-2,4-dione derivatives, revealing their promising broad-spectrum weed control and excellent crop selectivity, demonstrating the potential of these compounds in agricultural applications (Wang et al., 2014).
Electronic Material Development
Additionally, the synthesis and characterization of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives, containing quinoxaline and pyrazine moieties, have been investigated for their potential as electron-transport materials in organic light-emitting devices (OLEDs). These studies underline the versatility and importance of such compounds in developing advanced electronic materials (Huang et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is synthesized from 2,5-dimethylaniline and 2-cyanobenzoic acid. The second intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzoyl chloride and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2,5-dimethylaniline", "2-cyanobenzoic acid", "2-ethoxybenzoyl chloride", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "sodium hydroxide", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone", "a. Dissolve 2,5-dimethylaniline (10 mmol) and 2-cyanobenzoic acid (10 mmol) in acetic anhydride (20 mL) and add sodium acetate (10 mmol).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone as a yellow solid.", "Step 2: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzoyl chloride (10 mmol) in chloroform (20 mL) and add hydrazine hydrate (10 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a white solid.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone (5 mmol) and 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (5 mmol) in ethanol (20 mL).", "b. Add sodium hydroxide (5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain the final product, 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, as a yellow solid." ] } | |
CAS番号 |
1207051-34-0 |
分子式 |
C27H24N4O4 |
分子量 |
468.513 |
IUPAC名 |
3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3 |
InChIキー |
NPMSRQJKOTWTRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2664165.png)


![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)


![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)
![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664180.png)



![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
